1,1\'-Bis(diisopropylphosphino)ferrocene

Catalog No.
S2768553
CAS No.
97239-80-0
M.F
C22H36FeP2
M. Wt
418.323
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1\'-Bis(diisopropylphosphino)ferrocene

CAS Number

97239-80-0

Product Name

1,1\'-Bis(diisopropylphosphino)ferrocene

Molecular Formula

C22H36FeP2

Molecular Weight

418.323

InChI

InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3;

InChI Key

LPBBEMRSRONKMN-UHFFFAOYSA-N

SMILES

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe]

Solubility

not available

Catalyst Precursor

Dppf serves as a versatile precursor for various transition metal catalysts. Its electron-donating phosphine groups bind strongly to the metal center, forming stable and well-defined complexes. These complexes can then participate in numerous catalytic transformations, including:

  • Cross-coupling reactions: Dppf-based catalysts are widely used in Suzuki-Miyaura, Negishi, Sonogashira, Stille, Kumada-Tamao-Corriu, and Hiyama couplings, enabling the formation of carbon-carbon bonds between diverse organic fragments [].
  • Hydrogenation reactions: Dppf-ligated catalysts are effective for the reduction of alkenes, ketones, and imines to their corresponding saturated counterparts [].
  • Hydroformylation reactions: Dppf can participate in the conversion of alkenes to aldehydes through hydroformylation, a valuable process for the production of various industrial chemicals [].

These are just a few examples, and dppf finds applications in many other catalytic transformations due to its tunable electronic and steric properties.

Medicinal Chemistry

Dppf can be used as a building block in the design of new therapeutic agents. By incorporating dppf into the structure of metal-based drugs, researchers can modulate their properties, such as targeting specificity, activity, and stability [].

For instance, dppf-containing ruthenium complexes have been explored as potential antitumor agents due to their ability to bind to DNA and disrupt its function [].

Material Science

Dppf plays a role in the development of functional materials. Its unique properties, including thermal stability and ability to bind to different elements, make it suitable for applications such as:

  • Polymerization catalysts: Dppf-ligated catalysts can be used to control the polymerization of various monomers, leading to the synthesis of polymers with desired properties [].
  • Molecular sensors: Dppf-containing molecules can be designed as selective sensors for specific analytes due to their ability to form specific interactions with target molecules [].

1,1'-Bis(diisopropylphosphino)ferrocene is an organophosphorus compound characterized by its unique structure that combines ferrocene, a metallocene consisting of iron sandwiched between two cyclopentadienyl anions, with two diisopropylphosphino groups. Its molecular formula is C22H36FeP2, and it has a molecular weight of approximately 418.33 g/mol. The compound typically appears as yellow to orange crystals or powders, with a melting point ranging from 50 to 52 degrees Celsius .

The presence of phosphorus-containing ligands in its structure makes this compound particularly interesting for coordination chemistry and catalysis. The bulky diisopropylphosphino groups provide steric hindrance, which can influence the reactivity and selectivity of the metal center in various

Typical of transition metal complexes:

  • Coordination Reactions: The phosphine ligands can coordinate with various metal centers, forming stable complexes that are useful in catalysis.
  • Oxidation and Reduction: The ferrocene moiety allows for redox chemistry, enabling the compound to act as both an oxidizing and reducing agent.
  • Ligand Exchange: The phosphine ligands can be replaced by other ligands under certain conditions, facilitating the synthesis of new metal complexes.

These reactions are vital for applications in catalysis and materials science.

The synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene typically involves the following methods:

  • Phosphination of Ferrocene: This method involves reacting ferrocene with diisopropylphosphine in the presence of a suitable catalyst or reagent to facilitate the introduction of the phosphine groups onto the ferrocene scaffold.
  • Ligand Exchange Reactions: Starting from a ferrocene complex with different ligands, selective ligand exchange can be employed to introduce diisopropylphosphino groups.
  • Direct Synthesis: Some protocols may involve direct coupling reactions between phosphine precursors and ferrocene derivatives under specific conditions (e.g., heat or solvent choice).

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can tailor its properties for specific applications.

1,1'-Bis(diisopropylphosphino)ferrocene finds applications across various fields:

  • Catalysis: It serves as a ligand in catalytic processes, particularly in transition metal catalyzed reactions such as cross-coupling reactions and hydrogenation.
  • Materials Science: Its unique electronic properties make it suitable for use in electronic materials and sensors.
  • Medicinal Chemistry: Potential applications in drug design and delivery systems due to its ability to interact with biological molecules.

The combination of ferrocene's redox properties and the steric bulk of diisopropylphosphino groups enhances its utility in these areas.

Interaction studies involving 1,1'-Bis(diisopropylphosphino)ferrocene focus on its coordination behavior with various metal ions and other ligands. These studies often employ techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To investigate coordination environments.
  • X-ray Crystallography: To determine structural configurations.
  • Electrochemical Analysis: To assess redox properties and stability.

Such studies help elucidate its potential as a ligand in coordination chemistry and catalysis.

Several compounds exhibit structural similarities to 1,1'-Bis(diisopropylphosphino)ferrocene. Here are some notable examples:

Compound NameStructure TypeKey Features
DiphenylphosphinoferrocenePhosphine complexContains phenyl groups instead of isopropyl
1,1'-Bis(diphenylphosphino)ferrocenePhosphine complexSimilar structure but with diphenyl substituents
FerroceneMetalloceneBasic structure without phosphine substitution

Uniqueness of 1,1'-Bis(diisopropylphosphino)ferrocene

The uniqueness of 1,1'-Bis(diisopropylphosphino)ferrocene lies in its combination of steric hindrance from the bulky diisopropyl groups and the redox-active ferrocene core. This distinctive feature enhances its reactivity and selectivity in catalytic processes compared to other phosphine-containing ferrocene derivatives. The ability to finely tune both sterics and electronics through ligand modifications makes it a valuable compound in advanced materials and catalysis research.

Dates

Modify: 2023-08-17

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